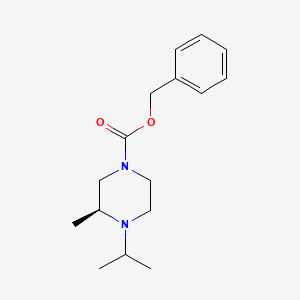

(S)-1-Cbz-4-isopropyl-3-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

benzyl (3S)-3-methyl-4-propan-2-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-13(2)18-10-9-17(11-14(18)3)16(19)20-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3/t14-/m0/s1 |

InChI Key |

PMFKRDLLBFADKC-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Cbz 4 Isopropyl 3 Methylpiperazine

Enantioselective Synthesis Strategies

Achieving the desired (S)-stereochemistry at the C-3 position is a critical challenge. Several modern synthetic strategies are employed for the enantioselective synthesis of chiral piperazines.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for establishing stereocenters. For piperazine (B1678402) synthesis, transition-metal-catalyzed reactions are prominent.

Palladium-catalyzed allylic alkylation: Enantioselective palladium-catalyzed reactions, such as decarboxylative allylic alkylation of piperazinones, can be used to create chiral α,α-disubstituted piperazin-2-ones. nih.gov These intermediates can then be reduced to the corresponding chiral piperazines. This method offers high enantioselectivity through the use of chiral ligands. nih.gov

Ir-catalyzed hydrogenation: Iridium-catalyzed asymmetric hydrogenation of unsaturated precursors like pyrazines or dihydropyrazines is another effective method for producing enantiomerically enriched piperazines. The choice of a chiral phosphine (B1218219) ligand is crucial for achieving high levels of stereocontrol.

Chiral Pool Synthesis Routes

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids or their derivatives, to construct the chiral piperazine core. For the target molecule, a plausible precursor would be (S)-alanine or a related three-carbon chiral building block. This approach embeds the desired stereochemistry from the outset, avoiding the need for chiral resolution or asymmetric catalysis. A general route might involve the cyclization of a chiral diamine precursor, which itself is derived from a natural chiral source. rsc.org

Auxiliary-Controlled Diastereoselective Synthesis

This strategy involves attaching a chiral auxiliary to an achiral piperazine precursor. The auxiliary directs a subsequent chemical transformation (e.g., alkylation) to occur diastereoselectively. The steric and electronic properties of the auxiliary control the facial selectivity of the reaction, leading to the formation of one diastereomer in excess. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. The use of phenylglycinol as a chiral auxiliary has been reported in the synthesis of (R)-(+)-2-methylpiperazine. rsc.org

Multistep Synthetic Pathways

The assembly of the target molecule likely involves a multistep sequence to install the various substituents (Cbz, isopropyl, and methyl groups) in the correct positions.

Linear Synthesis Pathways

A linear synthesis would build the molecule step-by-step from a simpler starting material. A potential linear pathway could start with the commercially available precursor, (S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS 612493-87-5). This compound already contains the required chiral methyl group and the Cbz protecting group at the N-1 position. The synthesis would then be completed by the selective N-alkylation of the secondary amine at the N-4 position with an isopropyl group, for example, through reductive amination with acetone (B3395972) or direct alkylation with 2-halopropane.

| Starting Material | Key Transformation | Product |

| (S)-Benzyl 3-methylpiperazine-1-carboxylate | Reductive amination with acetone | (S)-1-Cbz-4-isopropyl-3-methylpiperazine |

| (S)-Benzyl 3-methylpiperazine-1-carboxylate | N-alkylation with an isopropyl halide | This compound |

This linear approach is straightforward, assuming the selective alkylation of the N-4 position can be achieved without side reactions.

Protecting Group Strategies in Synthesis

In the synthesis of complex molecules with multiple reactive sites, protecting groups are temporarily introduced to block one functional group from reacting while chemical transformations are carried out elsewhere in the molecule. nih.gov For piperazine derivatives, which contain two secondary amine groups, the use of a protecting group is essential for achieving mono-substitution or differential substitution at the two nitrogen atoms. google.com

The carboxybenzyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and the availability of reliable methods for its removal. epo.org In the context of synthesizing this compound, the Cbz group serves several critical functions:

Directing Regioselectivity : By reacting (S)-2-methylpiperazine with one equivalent of benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is selectively introduced onto one of the nitrogen atoms, yielding benzyl (S)-2-methylpiperazine-1-carboxylate. This mono-protection is crucial as it leaves the second nitrogen atom available for a subsequent, different functionalization. This strategy prevents the formation of undesired symmetrically disubstituted products.

Deactivation of the Protected Amine : Once the Cbz group is installed, the nitrogen atom it is attached to is converted into a carbamate (B1207046). This significantly reduces its nucleophilicity, preventing it from participating in further alkylation or acylation reactions. This deactivation allows for the selective modification of the unprotected secondary amine.

Facilitating Purification : The presence of the Cbz group alters the polarity and chromatographic behavior of the molecule, which can simplify the purification of intermediates during the synthetic sequence.

Stability : The Cbz group is stable to a wide range of non-reductive conditions, making it compatible with many subsequent reaction steps, such as the N-isopropylation of the second piperazine nitrogen.

The introduction of the Cbz group is typically achieved by treating the starting piperazine with benzyl chloroformate under basic conditions to neutralize the hydrochloric acid byproduct. epo.org

The removal of the Cbz group is a key final step in many synthetic sequences to liberate the free amine. The choice of deprotection method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Several effective methods for Cbz deprotection are well-established in organic synthesis.

Hydrogenolysis

The most common and often preferred method for Cbz cleavage is catalytic hydrogenolysis. epo.org This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

Reaction Conditions : The reaction is usually carried out in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen.

Mechanism : The catalyst facilitates the cleavage of the benzylic carbon-oxygen bond, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.

Advantages : This method is generally high-yielding and clean, with the byproducts being volatile (toluene and CO2), which simplifies workup and purification.

Limitations : A significant drawback of hydrogenolysis is its incompatibility with other functional groups that can be reduced by hydrogen and Pd/C, such as alkenes, alkynes, and some aromatic halides. bldpharm.com

Acid-Mediated Deprotection

Strong acidic conditions can also be used to remove the Cbz group. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are commonly employed.

Reaction Conditions : The reaction is typically performed at room temperature.

Mechanism : The acid protonates the carbamate, facilitating the cleavage of the benzyl group.

Advantages : This method is useful when the molecule contains functional groups sensitive to hydrogenolysis.

Limitations : The harsh acidic conditions can be incompatible with other acid-labile protecting groups or functionalities within the molecule.

Other Deprotection Methods

While hydrogenolysis and acidolysis are the most common, other methods have been developed for specific applications where the standard conditions are not suitable. These include:

Lewis Acid-Mediated Cleavage : Reagents like trimethylsilyl (B98337) iodide (TMSI) can effect the deprotection of Cbz groups. nih.gov

Transfer Hydrogenation : In this variation of hydrogenolysis, a hydrogen donor molecule, such as ammonium (B1175870) formate, cyclohexene, or isopropanol, is used in place of hydrogen gas. This can sometimes offer improved selectivity and is often more convenient for laboratory-scale synthesis.

Nucleophilic Cleavage : Certain nucleophiles can be used to cleave the Cbz group under specific conditions. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base has been shown to deprotect Cbz-protected amines. justia.com

Below is a table summarizing common Cbz deprotection methodologies:

| Deprotection Method | Reagents and Conditions | Advantages | Limitations |

| Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOAc | Clean byproducts (toluene, CO₂), high yield, mild conditions | Incompatible with reducible functional groups (e.g., alkenes, alkynes, aryl halides) |

| Acid-Mediated | HBr in Acetic Acid, or Trifluoroacetic Acid (TFA) | Useful for substrates sensitive to hydrogenation | Harsh acidic conditions may not be tolerated by other functional groups |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen, can be more selective | Catalyst may still be required |

| Lewis Acid-Mediated | Trimethylsilyl iodide (TMSI) | Alternative for sensitive substrates | Reagents can be harsh |

| Nucleophilic Cleavage | 2-Mercaptoethanol, base | Useful for substrates with functionalities sensitive to traditional methods | May require specific reaction conditions |

Stereochemical Aspects and Chiral Purity Assessment

Enantiomeric Excess and Optical Purity Assessment Techniques

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Its accurate determination is fundamental in asymmetric synthesis and pharmaceutical development.

Chiral chromatography is a primary technique for separating enantiomers, allowing for the precise quantification of enantiomeric excess. gcms.cz This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For a compound like (S)-1-Cbz-4-isopropyl-3-methylpiperazine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.govmdpi.com These CSPs, for instance, amylose tris-[(S)-α-methylbenzylcarbamate], can provide excellent enantioseparation for a variety of chiral molecules. mdpi.com The separation can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). In GC, derivatization of the analyte may be required to increase volatility. nih.gov

The choice of mobile phase in HPLC is crucial for achieving optimal separation. A typical approach involves normal-phase conditions with mixtures of alkanes (like n-hexane) and alcohols (like isopropanol). mdpi.com The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. mdpi.com

Illustrative Chiral HPLC Method for Enantiomeric Purity:

| Parameter | Value |

|---|---|

| Column | Chiralpak® IH-3 (Amylose tris-[(S)-methylbenzylcarbamate]) |

| Dimensions | 250 mm x 4.6 mm, 3 µm |

| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection | UV at 240 nm |

| Expected tR (S)-enantiomer | 15.2 min |

| Expected tR (R)-enantiomer | 18.5 min |

This table is illustrative and represents a typical starting point for method development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral recognition and the determination of enantiomeric excess. nih.gov Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required to induce diastereomeric differentiation. libretexts.org

This is commonly achieved using:

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the ¹H NMR spectrum. nih.gov

Chiral Lanthanide Shift Reagents (LSRs): Paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can be used. rsc.orgnih.gov The LSR interacts with a Lewis basic site on the analyte, like the nitrogen atoms or the carbonyl oxygen of the Cbz group in this compound. This interaction induces large chemical shift changes, and because the interaction creates diastereomeric complexes, it can lead to the separation of signals for the two enantiomers, allowing for their integration and the calculation of enantiomeric excess. rsc.orgfiveable.me

The magnitude of the induced shift difference (ΔΔδ) between the enantiomers depends on the specific proton being observed, the concentration of the shift reagent, and the solvent used. fiveable.me

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, is essential. While the '(S)' designation is based on synthesis from a known chiral precursor, independent verification is crucial.

Single-crystal X-ray crystallography is considered the definitive method for determining the 3D structure of molecules, including their absolute configuration. nih.govnih.gov The technique requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net

The assignment of absolute configuration is typically achieved through the analysis of anomalous dispersion (or resonant scattering). researchgate.netmit.edu This effect, which occurs when the X-ray wavelength is near the absorption edge of an atom, causes slight differences in the diffraction pattern that break Friedel's law (I(hkl) ≠ I(-h-k-l)). mit.edu While the effect is stronger for heavier atoms, modern techniques and detectors have made it possible to determine the absolute configuration of molecules containing only light atoms like carbon, nitrogen, and oxygen with high confidence. mit.edu The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned enantiomer. mit.edu

Chiroptical spectroscopic methods provide an alternative to X-ray crystallography, with the advantage of being applicable to non-crystalline samples in solution. youtube.commdpi.com These techniques rely on comparing an experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known configuration. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, focusing on electronic transitions (UV-Vis region). nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint of the molecule's stereochemistry. nih.gov By performing Time-Dependent Density Functional Theory (TDDFT) calculations, a theoretical ECD spectrum for the (S)-configuration of 1-Cbz-4-isopropyl-3-methylpiperazine can be generated. nih.gov A match between the experimental and calculated spectra confirms the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. nih.govru.nl VCD offers higher spectral resolution and is highly sensitive to the molecule's three-dimensional structure in solution. youtube.comru.nl The experimental VCD spectrum is compared to a Boltzmann-averaged spectrum calculated from the various stable conformers of the molecule. youtube.com This comparison provides a reliable assignment of the absolute configuration. nih.gov

Conformational Analysis of the Piperazine (B1678402) Ring

Like other six-membered rings, the piperazine ring is not planar and exists in various conformations, primarily the chair, boat, and twist-boat forms. rsc.org The chair conformation is generally the most thermodynamically stable. nih.gov The specific substituents on the ring in this compound significantly influence the conformational equilibrium.

The piperazine ring can undergo ring inversion, interconverting between two chair conformations. However, the presence of N-acyl groups, such as the carbamoyl (B1232498) (Cbz) group, can introduce a significant energy barrier to this process. rsc.orgnih.gov This is due to the partial double-bond character of the amide C-N bond, which leads to hindered rotation and can result in distinct conformers observable by NMR at room temperature. rsc.org

For substituted piperazines, the substituents generally prefer to occupy the equatorial position to minimize steric strain. nih.gov In this compound, the bulky isopropyl group at N-4 and the methyl group at C-3 would be expected to strongly favor equatorial positions in a chair conformation. The orientation of the large Cbz group at N-1 is also critical. Pseudoallylic strain resulting from the sp²-like hybridization of the acylated nitrogen can force adjacent substituents into an axial orientation. nih.gov The interplay between minimizing steric hindrance of the bulky groups and the electronic effects of the Cbz substituent will dictate the predominant conformation. It is likely that the molecule adopts a primary chair conformation where the large isopropyl and methyl groups assume equatorial positions to minimize 1,3-diaxial interactions.

Possible Piperazine Ring Conformations:

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Lowest | Most stable; minimizes torsional and steric strain. nih.gov |

| Twist-Boat | Higher | Intermediate in energy between chair and boat. nih.gov |

| Boat | Highest | Less stable due to eclipsing interactions and flagpole steric hindrance. ias.ac.inias.ac.in |

This table provides a general energy ranking for unsubstituted piperazine; the presence of substituents can alter the relative stabilities.

Chemical Reactivity and Derivatization of S 1 Cbz 4 Isopropyl 3 Methylpiperazine

Reactions at the Piperazine (B1678402) Nitrogen Atoms

Direct reactions at the piperazine nitrogen atoms of (S)-1-Cbz-4-isopropyl-3-methylpiperazine are limited due to the absence of N-H bonds. The N-1 position is an amide-like carbamate (B1207046), and the N-4 position is a tertiary amine. Consequently, reactions such as N-alkylation, N-acylation, and the formation of urea (B33335) or thiourea (B124793) derivatives necessitate the removal of the N-1 Cbz (benzyloxycarbonyl) protecting group to unmask a reactive secondary amine.

The deprotection is most commonly achieved through catalytic hydrogenolysis. This process involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which selectively cleaves the Cbz group to yield toluene (B28343) and carbon dioxide, liberating the secondary amine at the N-1 position and forming (S)-2-methyl-4-isopropylpiperazine. organic-chemistry.org This deprotected intermediate is the key substrate for subsequent derivatization at the N-1 nitrogen.

N-Alkylation and N-Acylation Reactions

Once the Cbz group is removed, the resulting secondary amine of (S)-2-methyl-4-isopropylpiperazine can readily undergo N-alkylation and N-acylation.

N-Alkylation: This transformation introduces an alkyl group at the N-1 position. Standard methods include nucleophilic substitution with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the acid formed during the reaction. researchgate.netgoogle.com An alternative and widely used method is reductive amination, where the piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaCNBH₃). nih.govnih.gov This latter method is particularly versatile for introducing a wide range of substituents.

N-Acylation: The secondary amine at N-1 can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction leads to the formation of an amide bond and is a common strategy for introducing carbonyl-containing functional groups.

Formation of Urea and Thiourea Derivatives

The synthesis of urea and thiourea derivatives is a significant functionalization pathway for piperazines in medicinal chemistry. mdpi.comthieme-connect.com These reactions also proceed via the deprotected intermediate, (S)-2-methyl-4-isopropylpiperazine.

Urea Derivatives: The nucleophilic secondary amine at N-1 reacts efficiently with various isocyanates (R-N=C=O) to form N,N'-disubstituted urea derivatives. nih.gov This reaction is typically rapid and proceeds under mild conditions, often just by mixing the reactants in an aprotic solvent at room temperature. google.com

Thiourea Derivatives: Similarly, reacting the deprotected piperazine with isothiocyanates (R-N=C=S) yields the corresponding thiourea derivatives. bibliomed.orgresearchgate.net The reaction mechanism is analogous to urea formation and provides a straightforward route to this important class of compounds. asianpubs.orgmdpi.com

The following table summarizes the synthesis of representative urea and thiourea derivatives starting from the deprotected (S)-2-methyl-4-isopropylpiperazine.

| Reagent | Product Type | General Reaction Conditions |

| Phenyl isocyanate | Urea | Aprotic solvent (e.g., THF, DCM), Room Temperature |

| Ethyl isocyanate | Urea | Aprotic solvent (e.g., THF, DCM), Room Temperature |

| Phenyl isothiocyanate | Thiourea | Aprotic solvent (e.g., Acetone), Room Temperature bibliomed.org |

| Benzyl (B1604629) isothiocyanate | Thiourea | Aprotic solvent (e.g., Acetone), Room Temperature researchgate.net |

Reactions at the Methyl and Isopropyl Side Chains

While reactions at the nitrogen atoms are common, modifications of the alkyl side chains are more challenging due to the inertness of C-H bonds. However, advances in synthetic methodology have provided routes for such transformations. imperial.ac.uk

Functional Group Interconversions on Alkyl Groups

Direct functionalization of the methyl and isopropyl groups typically relies on C-H activation or radical-based processes. nih.gov The C-H bonds alpha (α) to the nitrogen atoms are the most susceptible to functionalization due to the ability of nitrogen to stabilize adjacent radicals or organometallic intermediates. encyclopedia.pubmdpi.com

Methods such as photoredox catalysis can generate α-amino radicals from the piperazine ring, which can then couple with various partners. encyclopedia.pub Transition-metal-catalyzed C-H functionalization, often directed by a coordinating group, can also be employed to introduce new functional groups. nih.gov However, applying these methods to this compound can be complex, as the presence of two different nitrogen environments and multiple C-H bonds can lead to challenges in selectivity. nsf.govresearchwithnj.com

Stereoselective Modifications of Side Chains

Any modification to the piperazine ring or its side chains will be influenced by the pre-existing stereocenter at the C-3 position. This chiral environment leads to diastereoselective reactions, where one diastereomer is formed in preference to another.

For instance, asymmetric lithiation of an N-Boc protected piperazine, followed by trapping with an electrophile, has been shown to be a powerful method for the enantioselective synthesis of α-substituted piperazines. acs.org A similar strategy applied to this compound could potentially allow for stereoselective functionalization at the C-2 or C-5 positions. The C-3 methyl group would act as a steric and electronic director, favoring the approach of reagents from the less hindered face of the molecule, thereby controlling the stereochemical outcome. researchgate.netclockss.org

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are critical considerations in the chemical modification of asymmetrically substituted piperazines. rsc.org

Regioselectivity: This refers to the preference for reaction at one position over another. In the context of C-H functionalization of the piperazine ring of this compound, the four methylene (B1212753) carbons (C-2, C-5, C-6) and the methine carbon (C-3) are chemically distinct. Reactions are most likely to occur at the α-positions (C-2 and C-5) due to electronic activation by the adjacent nitrogen atoms. The specific substitution at N-1 (Cbz) and N-4 (isopropyl) would further differentiate the reactivity of these positions, leading to regioselective outcomes. acs.org

Stereoselectivity: As previously noted, the inherent chirality of the molecule ensures that reactions proceed diastereoselectively. The introduction of a new substituent on the ring creates a second stereocenter, resulting in either a cis or trans diastereomer relative to the C-3 methyl group. The thermodynamic stability and steric hindrance of the transition states generally favor the formation of the trans product, where the new substituent is on the opposite side of the ring from the existing methyl group to minimize steric strain. rsc.org Chiral derivatizing agents can be used to analyze the stereochemical purity of the products. nih.gov

The table below provides hypothetical examples of stereoselective reactions, illustrating the expected major diastereomer based on established principles of stereocontrol in cyclic systems.

| Reaction Type | Position of Attack | Expected Major Diastereomer | Rationale |

| C-H Arylation | C-2 | (2R,3S) | The incoming aryl group approaches from the face opposite to the C-3 methyl group to minimize steric hindrance. |

| Alkylation (after Cbz deprotection) | N-1 | - | No new stereocenter is formed on the ring. |

| C-H Lithiation/Trapping | C-5 | (3S,5S) | The electrophile adds to the less hindered face, trans to the C-3 methyl group. |

In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed spectroscopic and advanced structural data for the chemical compound this compound. Despite its availability from commercial suppliers, in-depth characterization using techniques such as high-resolution mass spectrometry, advanced NMR spectroscopy, vibrational spectroscopy, and X-ray crystallography does not appear to be publicly documented.

The molecular formula of this compound is confirmed by suppliers as C₁₆H₂₄N₂O₂, with a molecular weight of approximately 276.37 g/mol . chemscene.com However, beyond this basic information, the detailed experimental data required for a thorough structural elucidation as per the specified outline is not available in published research or spectral databases.

This report aimed to provide a detailed analysis of the compound based on the following structure:

Spectroscopic and Advanced Structural Elucidation of S 1 Cbz 4 Isopropyl 3 Methylpiperazine and Its Derivatives5.1. High Resolution Mass Spectrometry for Molecular Formula Confirmation5.2. Advanced Nmr Spectroscopy for Structural and Stereochemical Assignment5.2.1. 2d Nmr Techniques Cosy, Hsqc, Hmbc, Noesy 5.2.2. Solid State Nmr Applications5.3. Infrared and Raman Spectroscopy for Functional Group Analysis5.4. X Ray Diffraction Studies for Solid State Structure

Despite extensive searches, no specific experimental data could be retrieved for any of the above-listed analytical techniques for the title compound. While general principles of these techniques are well-established and data for analogous but structurally distinct piperazine (B1678402) derivatives exist, a scientifically accurate article on (S)-1-Cbz-4-isopropyl-3-methylpiperazine cannot be constructed without specific findings pertaining to this exact molecule.

The absence of this information in the public domain suggests that such detailed studies may not have been performed, or if they have, the results have not been published in accessible scientific literature or deposited in common chemical databases. Therefore, the creation of a thorough and scientifically accurate article strictly adhering to the requested outline is not feasible at this time.

Computational and Theoretical Studies on S 1 Cbz 4 Isopropyl 3 Methylpiperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for studying the properties of molecules.

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. DFT calculations are employed to perform geometry optimization, a process that systematically alters the molecular structure to find the configuration with the lowest possible energy.

For (S)-1-Cbz-4-isopropyl-3-methylpiperazine, this process would involve defining an initial guess for the geometry and then allowing the DFT algorithm to iteratively adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. This would reveal the preferred conformation of the piperazine (B1678402) ring (e.g., chair, boat, or twist-boat) and the spatial orientation of its substituents: the Cbz (carboxybenzyl) group at the N1 position, the isopropyl group at the N4 position, and the methyl group at the C3 position. The stereochemistry at the C3 chiral center is a key constraint in this optimization.

The following table illustrates the type of data that would be generated from such a study.

Table 1: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Piperazine Ring Conformation | Chair |

| C3-Methyl Group Orientation | Equatorial |

| N4-Isopropyl Group Orientation | Equatorial |

| Total Electronic Energy (Hartrees) | -XX.XXXXXX |

| Dipole Moment (Debye) | X.XX |

Note: The values in this table are hypothetical and serve to illustrate the output of a DFT geometry optimization.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure of the molecule. This includes calculating the distribution of electron density and the energies and shapes of the molecular orbitals. Key insights can be gained from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Illustrative Molecular Orbital Energies for this compound from DFT Calculations

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -X.XX |

| LUMO | -X.XX |

| HOMO-LUMO Gap | X.XX |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves and changes shape.

While DFT calculations can identify the lowest energy conformation, a molecule is not static and will explore a range of conformations at a given temperature. MD simulations can track the conformational dynamics of the piperazine ring and its substituents. This would involve simulating the molecule's movements over a period of nanoseconds or longer, providing a detailed picture of its flexibility. For example, the simulation could show transitions between different chair and boat conformations of the piperazine ring and rotations of the substituent groups.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (such as water or an organic solvent) in the simulation box. For this compound, such simulations would reveal how interactions with the solvent affect its conformational preferences and dynamics. This is particularly important for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. bohrium.comrsc.org These calculations can be used to map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states.

For reactions involving this compound, such as N-alkylation or deprotection of the Cbz group, quantum chemical calculations could be used to:

Determine the activation energy of the reaction, which is related to the reaction rate.

Identify the structure of the transition state, providing insight into the geometry of the reaction.

Compare different possible reaction pathways to determine the most likely mechanism.

This information is crucial for optimizing reaction conditions and for designing new synthetic routes.

QSAR/QSPR Theoretical Approaches for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern drug discovery and medicinal chemistry. These theoretical approaches aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. For scaffolds based on the piperazine nucleus, such as this compound, QSAR and QSPR models can provide profound insights into the structural requirements for desired therapeutic effects and pharmacokinetic profiles, thereby guiding the design of more potent and selective analogs.

While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the broader class of piperazine derivatives has been the subject of numerous computational analyses. These studies offer a valuable framework for understanding how the structural features of the piperazine scaffold can be modulated to fine-tune its biological activity. The piperazine ring is a common motif in a wide array of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netwikipedia.org The versatility of the piperazine scaffold stems from its unique physicochemical and conformational properties, which can be readily modified. nih.gov

In the context of designing novel compounds based on the this compound scaffold, QSAR and QSPR models can be developed to predict various endpoints, including, but not limited to, receptor binding affinity, enzyme inhibition, and ADME (absorption, distribution, metabolism, and excretion) properties. The development of a robust QSAR/QSPR model typically involves the following key steps: dataset selection, calculation of molecular descriptors, feature selection, model generation, and rigorous validation.

A critical aspect of any QSAR/QSPR study is the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For piperazine-based scaffolds, a wide range of descriptors can be employed to capture the nuances of their chemical information. These can be broadly categorized as follows:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, number of atoms, number of rings, and number of specific atom types (e.g., nitrogen, oxygen). In a study on piperazine and keto piperazine derivatives as renin inhibitors, constitutional descriptors like Sv (sum of valence electrons), nDB (number of double bonds), and nO (number of oxygen atoms) were found to be crucial for the activity. openpharmaceuticalsciencesjournal.comscispace.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and kappa shape indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area. For instance, the area of the molecular shadow in the XZ plane has been shown to be inversely proportional to the inhibitory activity of piperine (B192125) analogs. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). In a QSAR study of aryl alkanol piperazine derivatives with antidepressant activities, descriptors like Dipole-mag and HOMO were identified as significant influencers of their biological activity. nih.gov

Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability, which are crucial for drug-receptor interactions and pharmacokinetic behavior.

The following interactive table summarizes various molecular descriptors that are commonly employed in QSAR and QSPR studies of piperazine-containing compounds.

| Descriptor Class | Examples | Relevance to Scaffold Design |

| Constitutional | Molecular Weight, Atom Count, Number of Rings | Influences basic physicochemical properties and oral bioavailability. |

| Topological | Connectivity Indices, Kappa Shape Indices | Describes molecular branching and cyclicity, affecting binding affinity. |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | Relates to the steric fit of the molecule within a receptor's binding pocket. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions and chemical reactivity. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Crucial for predicting solubility, permeability, and drug-likeness. |

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms are used to build the QSAR/QSPR model. researchgate.net For example, a study on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines utilized PLS regression to model their in vivo effects on the dopaminergic system. nih.gov

Validation of the developed model is a crucial step to ensure its predictive power and robustness. This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds. A statistically significant QSAR model for aryl alkanol piperazine derivatives showed a high correlation coefficient (r²) greater than 0.924 and a cross-validated correlation coefficient (q²) greater than 0.870. nih.gov

For the specific scaffold of this compound, a theoretical QSAR/QSPR approach would involve synthesizing a library of analogs with variations at different positions of the piperazine ring and the substituents. For instance, modifications could be made to the isopropyl and methyl groups, or the carbamate (B1207046) protecting group could be replaced with other functionalities. By measuring the biological activity or property of interest for each analog and applying the QSAR/QSPR methodology, a predictive model could be generated. This model would then guide the rational design of new compounds with potentially improved activity and properties, thereby accelerating the drug discovery process and reducing the need for extensive empirical screening. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could further elucidate the steric and electrostatic field requirements for optimal interaction with a biological target. nih.gov

Applications As a Chiral Intermediate and Synthetic Scaffold in Organic and Medicinal Chemistry

Utilization in the Synthesis of Complex Natural Products

While direct applications of (S)-1-Cbz-4-isopropyl-3-methylpiperazine in the total synthesis of natural products are not extensively documented in dedicated studies, the core principles of using heterocyclic chiral auxiliaries are well-established. researchgate.netscispace.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to direct a stereoselective transformation, after which they are removed. youtube.com The chiral environment provided by the auxiliary guides the formation of a new stereocenter in the substrate with a high degree of control.

Piperazine (B1678402) derivatives, due to their conformational rigidity and defined stereocenters, serve as effective chiral scaffolds. The synthesis of complex natural products often involves meticulous stereochemical control, which can be achieved through the use of such auxiliaries in key steps like asymmetric alkylations, aldol (B89426) reactions, or Michael additions. researchgate.net Furthermore, the piperazine skeleton is sometimes used to modify existing natural products, a strategy employed to enhance their biological activity, improve water solubility, or optimize pharmacokinetic profiles. nih.gov For instance, introducing a piperazine moiety can facilitate the formation of hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. nih.gov The unique substitution pattern of this compound makes it a candidate for such applications, where its specific stereochemistry could be leveraged to achieve a desired synthetic outcome in a complex molecular architecture. Some natural products, such as the marine alkaloids ecteinascidins, feature a polysubstituted piperazine ring as a central component of their structure, highlighting the relevance of such chiral building blocks in this field. rsc.org

Role in the Preparation of Advanced Pharmaceutical Intermediates

The chiral piperazine motif is a cornerstone in the development of modern pharmaceuticals. Its role as a key intermediate is particularly evident in the synthesis of antiviral and anticancer agents. A closely related analogue, tert-butyl (S)-3-methylpiperazine-1-carboxylate, serves as a crucial building block in the synthesis of Sotorasib, a targeted therapy for cancers with the KRAS G12C mutation. nih.gov Similarly, chiral piperazine fragments are integral to the structure of the influenza medication Baloxavir Marboxil. mdpi.comnih.gov

The utility of these intermediates stems from their ability to be incorporated into larger molecules, imparting specific structural and functional properties. For example, the related compound (S)-1-Boc-3-methylpiperazine is a documented reactant in the synthesis of several classes of biologically active molecules, as detailed in the table below.

| Class of Biologically Active Molecule | Therapeutic Target/Application |

| CCR5 Antagonists | Anti-HIV-1 Activity |

| Opioid Receptor Antagonists | Opioid-related disorders |

| HGH Secretagogue Receptor Antagonists | Treatment of obesity |

| Fatty Acid Oxidation Inhibitors | Metabolic disorders |

The Cbz-protected variant, this compound, functions similarly. The Cbz group provides robust protection during multi-step syntheses and can be removed under specific conditions, typically catalytic hydrogenation, allowing for subsequent modification at the N1 position. This strategic protection and deprotection is fundamental in constructing complex pharmaceutical agents where precise control over the synthetic route is required. mdpi.com Piperazine derivatives are useful in synthesizing novel drug molecules that act on the central nervous system, including antipsychotics and antidepressants. researchgate.net

Application as a Chiral Ligand or Catalyst Precursor

Chiral amines and diamines are widely employed as ligands in asymmetric metal catalysis and as organocatalysts. clockss.org The two nitrogen atoms in the piperazine ring can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

This compound can serve as a precursor to such chiral ligands. Removal of the Cbz protecting group would unmask a secondary amine at the N1 position, which, along with the tertiary amine at N4, creates a chiral 1,2-diamine-like structure capable of chelation. Research has demonstrated the development of novel chiral N,N'-dimethyl-1,4-piperazines for use as ligands in reactions such as the diethylzinc (B1219324) alkylation of aldehydes, establishing the potential of the chiral piperazine scaffold in catalysis. researchgate.net Although high enantioselectivity was not achieved in that specific instance, it validated the approach of using these structures as ligands. researchgate.net

The development of chiral catalysts is a major focus of modern organic synthesis, aimed at producing enantiomerically pure compounds efficiently. nih.govnih.gov The synthesis of novel chiral piperazines from readily available starting materials like S-phenylalanine has been explored with the goal of creating new classes of organocatalysts. clockss.org These catalysts often rely on the formation of transient iminium or enamine intermediates, with the chiral scaffold of the catalyst dictating the stereochemistry of the product. The defined stereocenters and conformational rigidity of the (S)-3-methylpiperazine core make it an attractive platform for designing such catalysts.

Development of Novel Heterocyclic Systems Incorporating Piperazine

The piperazine ring is not only a component of final drug molecules but also a versatile starting material for the construction of more complex, novel heterocyclic systems. Its nucleophilic nitrogen atoms can participate in a variety of ring-forming and coupling reactions.

Synthetic strategies often involve using the piperazine unit as a scaffold to link different molecular fragments. For example, a piperazine derivative can be functionalized with a reactive group, such as a propargyl group, which can then undergo "click chemistry" reactions with various azides to generate a library of 1,2,3-triazole-containing hybrid molecules. nih.gov This modular approach allows for the rapid generation of chemical diversity.

Furthermore, piperazine derivatives can be incorporated into fused heterocyclic systems. Synthetic methodologies have been developed for the diastereoselective intramolecular palladium-catalyzed hydroamination to create 2,6-disubstituted piperazines, which can have a constrained twist-boat conformation instead of the typical chair form. rsc.org Other research has focused on the synthesis of diketopiperazine scaffolds, which are themselves important cores in natural products and can be prepared from piperazine precursors. acs.org The specific substitution pattern of this compound offers a unique starting point for such explorations, where the existing stereocenter and substituents can influence the structure and properties of the resulting novel heterocyclic systems.

Contribution to the Construction of Chiral Drug Scaffolds

The piperazine ring is considered a privileged scaffold in drug design, meaning it is a molecular framework that is frequently found in potent, selective, and orally bioavailable drugs targeting a range of biological targets. rsc.orgmdpi.com Its value lies in its ability to improve the physicochemical properties of a molecule, such as solubility and cell permeability, and to act as a versatile linker that orients other pharmacophoric groups in the correct spatial arrangement for optimal interaction with a protein target. nih.govresearchgate.net

Chiral, carbon-substituted piperazines like the one derived from this compound are of particular interest because they introduce three-dimensional complexity that can enhance binding affinity and selectivity. rsc.org While many piperazine-containing drugs are substituted only at the nitrogen atoms, substitution on the carbon framework explores new chemical space and can lead to improved pharmacological profiles. rsc.org

The (S)-3-methylpiperazine scaffold is a component of various advanced drug candidates. For instance, a compound featuring an (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden scaffold was developed as a highly potent pan-inhibitor of the BCR-ABL kinase, including against the resistant T315I mutant implicated in chronic myeloid leukemia. nih.gov The chirality of the piperazine-containing fragment was crucial for its potent activity. nih.gov This highlights how enantiomerically pure building blocks are essential for creating drugs with superior efficacy and potentially reduced side effects associated with an inactive or detrimental enantiomer. rsc.org

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The growing emphasis on green chemistry is driving the development of more environmentally benign and economically viable synthetic routes for chiral compounds. rsc.org For (S)-1-Cbz-4-isopropyl-3-methylpiperazine, future research in this area is likely to concentrate on several key aspects:

Biocatalysis: The use of enzymes, such as transaminases or lipases, offers a promising green alternative to traditional chemical methods for the synthesis of chiral amines and their derivatives. rsc.orgmdpi.com Biocatalytic routes can provide high enantioselectivity under mild reaction conditions, reducing the need for hazardous reagents and solvents. rsc.org Research into enzymatic kinetic resolutions or asymmetric desymmetrization of prochiral piperazine (B1678402) precursors could lead to more sustainable manufacturing processes for this compound.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. nih.gov Future investigations may focus on the development of novel chiral catalysts for the asymmetric hydrogenation of corresponding unsaturated precursors, such as pyrazines or dihydropyrazines, to afford this compound with high efficiency and enantiopurity.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is an emerging area in organic synthesis that offers a more step-economical approach to complex molecules. mdpi.com Exploring catalytic C-H functionalization strategies to introduce the methyl and isopropyl groups onto the piperazine core could significantly shorten the synthetic sequence and reduce waste generation.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste | Enzyme stability and availability, substrate scope |

| Asymmetric Hydrogenation | High atom economy, high efficiency | Catalyst cost and sensitivity, substrate synthesis |

| C-H Functionalization | Step economy, reduced pre-functionalization | Selectivity (regio- and stereo-), catalyst development |

Exploration of Novel Derivatization Strategies

The functional handles present in this compound, namely the secondary amine (after deprotection of the Cbz group) and the chiral backbone, make it an excellent candidate for derivatization. Future research will likely explore its transformation into a variety of valuable chiral molecules:

Chiral Ligands for Asymmetric Catalysis: The diamine structure within the piperazine core is a common feature in many successful chiral ligands. Derivatization of the N-H groups (after Cbz removal) with phosphines, pyridines, or other coordinating moieties could yield a new class of bidentate or polydentate chiral ligands for transition metal-catalyzed asymmetric reactions. The steric bulk of the isopropyl group and the chirality of the methyl group could impart unique stereochemical control.

Chiral Auxiliaries: Chiral auxiliaries are instrumental in asymmetric synthesis for inducing stereoselectivity. rsc.org The this compound scaffold, with its defined stereochemistry, could be developed into a novel and recyclable chiral auxiliary for various transformations, such as asymmetric alkylations, aldol (B89426) reactions, or Diels-Alder reactions.

Conformationally Constrained Peptidomimetics: The rigid structure of the piperazine ring is a valuable feature for the design of peptidomimetics with well-defined conformations. mdpi.comresearchgate.netdoi.org Incorporating the (S)-4-isopropyl-3-methylpiperazine moiety into peptide sequences could lead to novel therapeutic agents with enhanced metabolic stability and receptor binding affinity.

Advanced Applications in Asymmetric Synthesis

Building upon novel derivatization strategies, the application of this compound and its derivatives in asymmetric synthesis is a major area for future exploration. The unique stereoelectronic properties of this scaffold could be harnessed to address current challenges in stereoselective synthesis.

Organocatalysis: Chiral amines are fundamental to the field of organocatalysis. The deprotected form of this compound could serve as a precursor to novel chiral organocatalysts for reactions such as Michael additions, aldol reactions, and Mannich reactions. The presence of both a primary/secondary amine and a tertiary amine within the same molecule offers intriguing possibilities for bifunctional catalysis.

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts derived from the piperazine nitrogen could be investigated as phase-transfer catalysts for asymmetric reactions. The chiral environment created by the substituents on the piperazine ring could enable the enantioselective synthesis of a wide range of compounds.

Supramolecular Chemistry: The defined three-dimensional structure of this chiral piperazine derivative could be utilized in the construction of chiral supramolecular assemblies. These assemblies could find applications in chiral recognition, sensing, and separation.

Integration with Flow Chemistry and Automation Technologies

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automation to improve efficiency, safety, and scalability. nih.govnih.govalmacgroup.comacs.org The synthesis and application of this compound are well-suited for these modern technologies.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could offer several advantages over traditional batch production, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. nih.govacs.org This is particularly relevant for multi-step sequences where intermediates can be generated and consumed in a continuous stream without isolation. mdpi.com

Automated Derivatization and Screening: The derivatization of the piperazine scaffold to create libraries of new ligands or catalysts could be significantly accelerated using automated synthesis platforms. High-throughput screening of these libraries in various asymmetric reactions would then allow for the rapid discovery of new and effective catalytic systems. The integration of robotics and real-time analytics can streamline the optimization of reaction conditions. mdpi.com

Table 2: Potential Impact of Flow Chemistry and Automation

| Technology | Application Area | Expected Benefits |

| Flow Chemistry | Synthesis of the core scaffold | Improved safety, scalability, and consistency |

| Derivatization reactions | Precise control over reaction parameters, access to unstable intermediates | |

| Automation | Library synthesis | High-throughput generation of derivatives |

| Reaction screening and optimization | Accelerated discovery of new applications and optimal conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.